1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-12-4-2-3-5-13(12)21-10-16(19)18-7-6-14-11(9-18)8-15(17)22-14/h2-5,8H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNYHXBWOWZXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a member of the thieno[3,2-c]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a thieno[3,2-c]pyridine core with a methoxyphenoxy substituent, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienopyridine moiety may facilitate binding to target proteins, while the methoxyphenoxy group can enhance solubility and bioavailability. These interactions can modulate various cellular pathways leading to physiological responses.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antimicrobial Activity: Exhibits efficacy against various bacterial strains.
- Antiparasitic Activity: Demonstrated effectiveness against protozoan parasites such as Leishmania and Trypanosoma species.
- Anticancer Properties: Potential in inhibiting tumor cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| Antileishmanial | L. donovani | 8.8 | >100 |
| Antitrypanosomal | T. b. brucei | 0.95 | >50 |
| Hepatocyte Viability | HepG2 | >15.6 | >100 |
Note: EC50 represents the concentration required to achieve 50% of the maximal effect, while CC50 indicates cytotoxicity concentration.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of the compound on various cancer cell lines. Results indicated that at concentrations above 10 µM, significant inhibition of cell proliferation was observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Comparative Analysis with Similar Compounds
The biological profile of This compound can be compared with other thienopyridine derivatives:
| Compound Name | Biological Activity |
|---|---|
| (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone | Antimicrobial, Antiparasitic |
| (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
*Calculated molecular weight based on formula.
Key Observations:
Structural Variations: The target compound replaces the ester group (common in clopidogrel and vicagrel) with a 2-methoxyphenoxy moiety, which may enhance metabolic stability by reducing esterase susceptibility . Compound 25 () incorporates a bulky 3,4,5-trichlorophenyl group, significantly improving platelet inhibition efficacy in the presence of proton pump inhibitors (PPIs) .
Metabolic Pathways :
- Unlike clopidogrel (CYP2C19-dependent), vicagrel and the target compound may rely on carboxylesterases (CES2/AADAC) for activation, bypassing CYP polymorphisms that limit clopidogrel efficacy .
- The cyclopropyl-fluorophenyl analog () shares metabolic traits with prasugrel, requiring CYP3A4/5 for conversion to active metabolites .
Activity and Safety: Compound 25’s trichlorophenyl substituent correlates with superior activity, suggesting electron-withdrawing groups enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
